Methyl 17-oxooctadecanoate

Overview

Description

“Methyl 17-oxooctadecanoate” is a chemical compound . It is also known as “17-ketostearic acid methyl ester”, “Methyl 17-oxidanylideneoctadecanoate”, and "17-oxooctadecanoic acid methyl ester" .

Synthesis Analysis

Methyl 17-oxooctadecanoate can be synthesized from 17-hydroxyoctadecanoate obtained by fermentation of methyl stearate . Two principal methods of introducing deuterium were used: preparation of 2,2-dideutero acids by exchange with deuterium oxide followed by chain extension giving dideuteroxooctadecanoates, which were then reduced, as tosylhydrazones, with sodium cyanoborohydride to dideuterooctadecanoates and stepwise introduction by reduction of oxooctadecanoates with sodium borodeuteride, formation of tosylate or mesylate, reduction with lithium aluminium deuteride to tetradeuterooctadecanol and oxidation to dideuterooctadecanoic acid .Molecular Structure Analysis

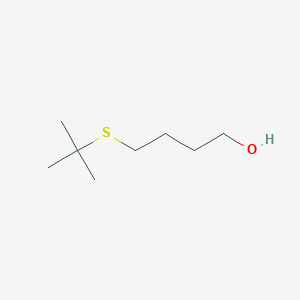

The molecular formula of Methyl 17-oxooctadecanoate is C19H36O3 . The exact mass is 312.266445 g/mol .Physical And Chemical Properties Analysis

Methyl 17-oxooctadecanoate has a molecular weight of 312.49 . The product is chemically stable under standard ambient conditions (room temperature) .Scientific Research Applications

Synthesis and Characterization

- Methyl 17-oxooctadecanoate is used in the synthesis of specifically dideuterated octadecanoates and oxooctadecanoates. These compounds are synthesized through methods like chain extension and reduction of oxooctadecanoates, demonstrating their utility in advanced chemical synthesis (Tulloch, 2006).

Analytical Chemistry

- In analytical chemistry, studies on methyl 17-oxooctadecanoate involve deuterium isotope effects and the assignment of 13C chemical shifts in spectra. This research aids in understanding the structural and chemical properties of various isomers of methyl oxooctadecanoates (Tulloch, 1977).

Natural Product Chemistry

- In the field of natural product chemistry, compounds like methyl 14-oxooctadecanoate, isolated from Tridax procumbens, have been characterized. These studies contribute to the identification and understanding of novel compounds in nature (Verma & Gupta, 1988).

Lipid Chemistry

- Research in lipid chemistry involves the intercalation of methyl n-oxooctadecanoates into liposomes. This study contributes to our understanding of how various compounds interact with lipid bilayers, which is critical in fields like drug delivery and membrane biology (Afri et al., 2014).

Organic Synthesis

- In organic synthesis, methyl 17-oxooctadecanoate is involved in the synthesis of oxathiolanes, showing its utility in creating complex organic compounds with potential applications in various fields, including medicinal chemistry (Ahmad et al., 1986).

Industrial Chemistry

- In industrial chemistry, the transformation of methyl oleate into keto and diketo derivatives, including methyl 17-oxooctadecanoate, is significant for applications like lubricant formulation and the production of materials like paint and linoleum (Doll et al., 2013).

properties

IUPAC Name |

methyl 17-oxooctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)22-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPZEDNDLTDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336935 | |

| Record name | Methyl 17-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 17-oxooctadecanoate | |

CAS RN |

2380-32-7 | |

| Record name | Methyl 17-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

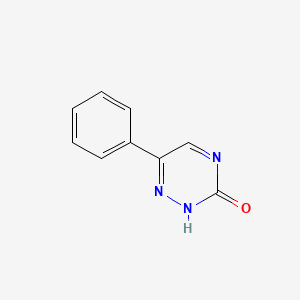

![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)

![Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B3050065.png)